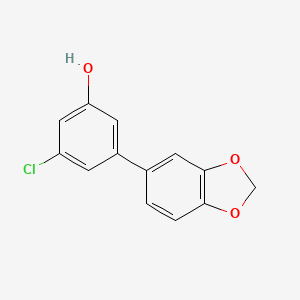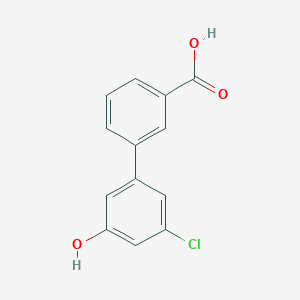
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, also known as 3-chloro-4-methoxy-2-methylphenol, is an organic compound with a molecular formula of C8H9ClO2. It is a white crystalline solid with a melting point of 86-88°C and a boiling point of 230-232°C. 3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, is an important intermediate in the synthesis of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, has been widely studied for its various applications in organic chemistry. It is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. It is also used in the synthesis of dyes and pigments, catalysts, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, is not fully understood. However, it is believed that the reaction of 4-methoxy-2-methylphenol with chlorine is a nucleophilic substitution reaction. The chlorine atom acts as a nucleophile and attacks the electrophilic carbon atom of the 4-methoxy-2-methylphenol molecule. The chlorine atom is then replaced by the chlorine atom, resulting in the formation of 3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%.
Biochemical and Physiological Effects
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, has not been tested for its biochemical or physiological effects. Therefore, the effects of this compound on the human body are not known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, in lab experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively stable and has a low toxicity. However, this compound can be sensitive to light and air and should be stored in a cool, dark place.
Direcciones Futuras
Future research should focus on the biochemical and physiological effects of 3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, as well as its potential applications in the pharmaceutical and other industries. Additionally, research should be conducted to further understand the mechanism of action of this compound and to explore ways to improve its synthesis and stability. Finally, research should be conducted to explore the potential of this compound in the development of new drugs and other organic compounds.
Métodos De Síntesis
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, is synthesized by the reaction of 4-methoxy-2-methylphenol with chlorine in the presence of a catalyst. The reaction is typically carried out in a solvent such as dichloromethane. The reaction is very exothermic and is usually conducted at a temperature of -50°C to -60°C. The reaction is complete after about 2 hours and the product is isolated by filtration.
Propiedades
IUPAC Name |
3-chloro-5-(4-methoxy-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-5-13(17-2)3-4-14(9)10-6-11(15)8-12(16)7-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPQBUVWYZSVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685967 |
Source


|
| Record name | 5-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol | |
CAS RN |
1261920-23-3 |
Source


|
| Record name | 5-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














